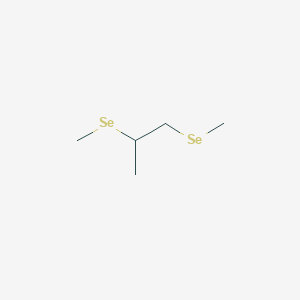
6-Benzyl-1-hydroxy-3,4-dimethylpyridin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Benzyl-1-hydroxy-3,4-dimethylpyridin-2(1H)-one is a synthetic organic compound belonging to the pyridinone family. Compounds in this family are known for their diverse biological activities and applications in medicinal chemistry. The presence of benzyl and hydroxyl groups, along with methyl substitutions, suggests potential unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Benzyl-1-hydroxy-3,4-dimethylpyridin-2(1H)-one typically involves multi-step organic reactions. A common approach might include:
Starting Materials: The synthesis could begin with commercially available pyridine derivatives.
Benzylation: Introduction of the benzyl group at the 6-position could be achieved through a Friedel-Crafts alkylation reaction.
Hydroxylation: The hydroxyl group at the 1-position might be introduced via a hydroxylation reaction using appropriate oxidizing agents.
Methylation: Methyl groups at the 3 and 4 positions could be introduced through alkylation reactions using methylating agents like methyl iodide.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group can undergo oxidation to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxyl group or reduce other functional groups.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
Oxidation Products: Ketones, aldehydes.
Reduction Products: Deoxygenated compounds.
Substitution Products: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
6-Benzyl-1-hydroxy-3,4-dimethylpyridin-2(1H)-one could have several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Potential use in studying enzyme interactions due to its structural features.
Medicine: Possible applications in drug development for its biological activity.
Industry: Used in the synthesis of specialty chemicals or as an intermediate in manufacturing processes.
Mechanism of Action
The mechanism of action would depend on the specific biological or chemical context. Generally, compounds like 6-Benzyl-1-hydroxy-3,4-dimethylpyridin-2(1H)-one might interact with molecular targets such as enzymes or receptors, influencing biochemical pathways. The benzyl and hydroxyl groups could play a role in binding interactions, while the methyl groups might affect the compound’s hydrophobicity and overall reactivity.
Comparison with Similar Compounds
Similar Compounds
6-Benzyl-1-hydroxy-3-methylpyridin-2(1H)-one: Lacks one methyl group compared to the target compound.
6-Benzyl-1-hydroxy-4-methylpyridin-2(1H)-one: Lacks one methyl group compared to the target compound.
6-Benzyl-1-hydroxy-3,4-dimethylpyridin-2(1H)-one: Similar structure but with different substituents.
Uniqueness
The unique combination of benzyl, hydroxyl, and methyl groups in this compound might confer distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
164294-55-7 |
|---|---|
Molecular Formula |
C14H15NO2 |
Molecular Weight |
229.27 g/mol |
IUPAC Name |
6-benzyl-1-hydroxy-3,4-dimethylpyridin-2-one |
InChI |
InChI=1S/C14H15NO2/c1-10-8-13(15(17)14(16)11(10)2)9-12-6-4-3-5-7-12/h3-8,17H,9H2,1-2H3 |
InChI Key |
ZCMVLPKCNDBENF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)N(C(=C1)CC2=CC=CC=C2)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Ethyl (benzenesulfonyl)[2-(2,5-dichlorophenyl)hydrazinylidene]acetate](/img/structure/B15163397.png)


![2H,5H-[1,3]Dioxolo[4,5-c]pyrrole-5-carbaldehyde](/img/structure/B15163413.png)
![N-{2-[(4,4,5,5,6,6,6-Heptafluoro-3-oxohexyl)sulfanyl]ethyl}-L-valine](/img/structure/B15163416.png)


![2-[(1H-Benzimidazol-2-yl)sulfanyl]-1,3-diphenylprop-2-en-1-one](/img/structure/B15163434.png)
![Benzenecarboximidamide, 3-[[(3S)-3-[(2-naphthalenylsulfonyl)amino]-2-oxo-1-pyrrolidinyl]methyl]-](/img/structure/B15163435.png)


![1-(2-Sulfanylethyl)-3-[6-(2-sulfanylethylcarbamoylamino)hexyl]urea](/img/structure/B15163457.png)
![Phosphonic acid, [(1S)-1-(benzoylamino)-2-phenylethyl]-, diethyl ester](/img/structure/B15163462.png)
